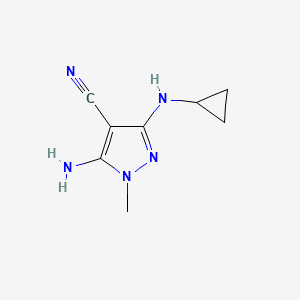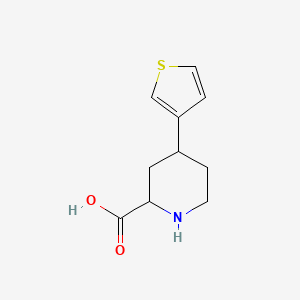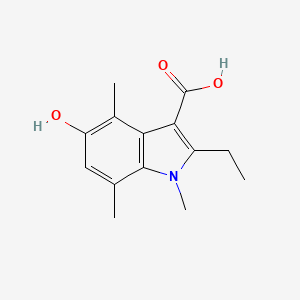
5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclization reaction of appropriate linear compounds. For instance, the preparation can start with the reaction of malononitrile with hydrazine to form a pyrazole intermediate. This intermediate can then undergo further reactions with cyclopropylamine and other reagents to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Condensation Reactions: It can react with β-diketones and dibenzalacetone to form pyrazolo[1,5-a]pyrimidine derivatives.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Cyclization Reactions: It can form polyheterocyclic compounds through cyclization with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include β-diketones, dibenzalacetone, and cyanoguanidine. The reactions are typically carried out under acidic or basic conditions, depending on the desired product .
Major Products
The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives, which are of significant interest due to their biological activities .
Applications De Recherche Scientifique
5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its diverse chemical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Uniqueness
What sets 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H11N5 |
|---|---|
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
5-amino-3-(cyclopropylamino)-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N5/c1-13-7(10)6(4-9)8(12-13)11-5-2-3-5/h5H,2-3,10H2,1H3,(H,11,12) |
Clé InChI |
NLIOKLDHNDTSCW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)NC2CC2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)


![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)

![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)





![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)
![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)
